Paliperidone-d4
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Paliperidone involves an efficient process including the DBU catalyzed N-alkylation of precursor compounds. A notable method achieves over 97% purity of Paliperidone with an 85% yield through methanol solvent and diisopropylamine base, culminating in a product with high purity and significant yield improvement over traditional methods (Solanki et al., 2013).
Molecular Structure Analysis
The molecular structure of Paliperidone has been elucidated through synchrotron X-ray powder diffraction, revealing its crystallization in the P21/n space group. This detailed structural analysis provides insights into its hydrogen bonding and molecular packing, dominated by van der Waals attractions, which are crucial for understanding its physicochemical properties (Kaduk et al., 2016).
Chemical Reactions and Properties
Paliperidone undergoes several key chemical reactions during its metabolism, including oxidative N-dealkylation, monohydroxylation, alcohol dehydrogenation, and benzisoxazole scission, leading to various metabolites. This metabolic pathway highlights the compound's chemical versatility and its ability to interact with different biochemical processes within the body (Vermeir et al., 2008).
Physical Properties Analysis
Paliperidone exhibits specific physical properties, such as its solubility and partition coefficient, that influence its pharmacokinetics and pharmacodynamics. The solubility profile of Paliperidone, which varies significantly with pH, and its moderate log P value, contribute to its absorption and distribution characteristics critical for its pharmacological action.
Chemical Properties Analysis
The chemical properties of Paliperidone, including its receptor binding affinity and metabolic stability, are foundational to its therapeutic efficacy. Paliperidone's action as a dopamine D2 antagonist with additional activity at serotonergic receptors underpins its utility in managing psychiatric disorders. Its metabolism, characterized by minimal hepatic biotransformation and primary renal excretion, indicates a favorable chemical property profile for therapeutic applications.
Applications De Recherche Scientifique
Traitement de la schizophrénie
Paliperidone-d4: , en tant que dérivé de la paliperidone, est principalement utilisé dans le traitement de la schizophrénie. Des études ont montré que la paliperidone peut réduire de manière significative le score de l'échelle des syndromes positifs et négatifs (PANSS) chez les patients, ce qui indique une amélioration des symptômes schizophréniques . La forme injectable à action prolongée, la paliperidone palmitate, s'est avérée efficace pour gérer l'observance du traitement, un problème courant dans la thérapie de la schizophrénie .
Gestion du trouble bipolaire
En plus de la schizophrénie, la paliperidone est également utilisée dans la gestion du trouble bipolaire. Elle aide à stabiliser l'humeur et à réduire la fréquence des sautes d'humeur. Des recherches portant sur des données individuelles de participants (IPD) et des rapports d'études cliniques (CSR) ont fourni des informations sur les avantages et les risques potentiels de la paliperidone dans le traitement du trouble bipolaire .
Réduction des échecs de traitement
La paliperidone palmitate s'est avérée supérieure aux antipsychotiques oraux pour réduire le taux d'échec du traitement en milieu réel. Cela comprend la prévention des arrestations/incarcérations, des hospitalisations psychiatriques et des suicides chez les patients atteints de schizophrénie .
Sécurité et tolérance à l'usage à long terme
Des études à long terme ont évalué la sécurité et la tolérance de la paliperidone palmitate, la trouvant généralement bien tolérée avec un faible taux d'événements indésirables liés au traitement. Cela en fait une option viable pour les plans de traitement à long terme des patients atteints de schizophrénie .
Efficacité dans la schizophrénie symptomatique aiguë
Des essais cliniques ont évalué l'efficacité de la paliperidone palmitate dans le traitement de la schizophrénie symptomatique aiguë. Les résultats indiquent une amélioration significative des scores totaux du PANSS, le médicament étant efficace dès les premiers stades du traitement et maintenu tout au long de la période d'étude .
Impact sur l'observance du traitement
La nature à action prolongée des injections de paliperidone palmitate a un impact positif sur l'observance du traitement. En réduisant la fréquence de la posologie par rapport aux médicaments oraux quotidiens, elle contribue à garantir que les patients reçoivent leurs médicaments de manière cohérente, ce qui est crucial pour la gestion de maladies chroniques comme la schizophrénie .
Mécanisme D'action
Target of Action
Paliperidone, the active metabolite of risperidone, primarily targets central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptors . It also acts as an antagonist at alpha 1 and alpha 2 adrenergic receptors and H1 histaminergic receptors , which may explain some of the other effects of the drug.
Mode of Action
The exact mechanism of action of Paliperidone is unknown but it is likely to act via a similar pathway to risperidone . It has been proposed that the drug’s therapeutic activity in schizophrenia is mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism . This means that Paliperidone binds to these receptors and blocks their activity, thereby modulating the neurotransmission of dopamine and serotonin in the brain.
Pharmacokinetics
Paliperidone is minimally metabolized by the cytochrome P450 2D6 and cytochrome P450 3A4 enzymes . These are suggested to play a clinically irrelevant role overall . Paliperidone is excreted 59% into urine unmetabolized and 11% into feces . The pharmacokinetics of Paliperidone after intramuscular administration of its long-acting 3-month formulation palmitate ester at various doses and at different injection sites (deltoid and gluteal muscles) has been characterized .
Result of Action
The molecular and cellular effects of Paliperidone’s action are complex and involve multiple pathways. It has been suggested that the single hydroxyl group of Paliperidone promotes receptor conformations that can differ from those of risperidone leading to differences in the spectrum of regulation of cellular signal transduction cascades . These differences in signaling at the cellular level could lead to differences between Paliperidone and risperidone in therapeutic efficacy or in the generation of adverse effects .
Safety and Hazards
Propriétés
IUPAC Name |
9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXMIIMHBWHSKN-FJVJJXCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649386 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1020719-55-4 | |
Record name | 3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](~2~H_4_)ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Paliperidone-d4 used as an internal standard in the analysis of Paliperidone in human plasma?
A: this compound is used as an internal standard due to its structural similarity to Paliperidone. This similarity results in comparable extraction recoveries and chromatographic behavior to the analyte, Paliperidone, during sample preparation and analysis. The use of a stable isotope-labeled analog like this compound helps to correct for variations during sample processing and analysis, ultimately leading to more accurate and reliable quantification of Paliperidone in plasma samples [].
Q2: How does the use of this compound contribute to the validation of the LC-MS/MS method described in the paper?
A2: The inclusion of this compound is crucial for method validation in several ways:
- Accuracy and Precision: By comparing the signal from Paliperidone to the known concentration of this compound, researchers can accurately determine Paliperidone concentrations in the plasma samples. This comparison helps to minimize the impact of any variations during sample preparation or analysis [].
- Recovery Assessment: The similar extraction efficiencies of Paliperidone and this compound allow for the assessment of overall method recovery. High and consistent recoveries for both compounds indicate robust and reliable sample preparation [].
- Linearity and Range: The use of this compound contributes to the establishment of a reliable calibration curve, ensuring accurate quantification of Paliperidone within a specific concentration range [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.